6-(Furan-2-yl)-2-methylhexa-3,5-dien-2-ol
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Overview
Description
6-(Furan-2-yl)-2-methylhexa-3,5-dien-2-ol is an organic compound featuring a furan ring, which is a five-membered aromatic ring containing one oxygen atom This compound is notable for its unique structure, which includes a furan moiety attached to a hexa-3,5-dien-2-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-2-yl)-2-methylhexa-3,5-dien-2-ol typically involves the formation of the furan ring followed by the attachment of the hexa-3,5-dien-2-ol chain. One common method involves the use of furfural as a starting material, which undergoes aldol condensation and subsequent cyclization to form the furan ring . The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve the use of biomass-derived furans, such as furfural, which can be converted into the desired product through a series of chemical reactions . The scalability of these methods depends on the availability of raw materials and the efficiency of the catalytic processes used.
Chemical Reactions Analysis
Types of Reactions
6-(Furan-2-yl)-2-methylhexa-3,5-dien-2-ol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, while reduction can produce tetrahydrofuran derivatives .
Scientific Research Applications
6-(Furan-2-yl)-2-methylhexa-3,5-dien-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and antitumor agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Furan-2-yl)-2-methylhexa-3,5-dien-2-ol involves its interaction with specific molecular targets and pathways. The furan ring’s reactivity allows it to form covalent bonds with biological molecules, potentially inhibiting or modifying their function . This interaction can affect various cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Furfural: A precursor in the synthesis of many furan derivatives.
5-Hydroxymethylfurfural: Another furan derivative with significant industrial applications.
2,5-Furandicarboxylic Acid: Used in the production of bio-based polymers.
Uniqueness
6-(Furan-2-yl)-2-methylhexa-3,5-dien-2-ol is unique due to its specific structure, which combines the reactivity of the furan ring with the versatility of the hexa-3,5-dien-2-ol chain. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
138473-56-0 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
6-(furan-2-yl)-2-methylhexa-3,5-dien-2-ol |
InChI |
InChI=1S/C11H14O2/c1-11(2,12)8-4-3-6-10-7-5-9-13-10/h3-9,12H,1-2H3 |
InChI Key |
UOSMZZMALYXIPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=CC=CC1=CC=CO1)O |
Origin of Product |
United States |
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